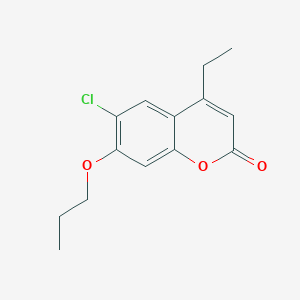
2,2'-(2,3-dihydro-1H-inden-2-ylimino)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2,3-dihydro-1H-inden-2-ylimino)diethanol, commonly known as DIEN, is a chelating agent that has been extensively used in various scientific research applications. DIEN is a bidentate ligand that forms complexes with metal ions, and its unique chemical structure makes it an attractive molecule for various research studies.
Applications De Recherche Scientifique
DIEN has been extensively used in various scientific research applications, including catalysis, electrochemistry, and material science. DIEN is a versatile ligand that can form complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used as catalysts in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Mécanisme D'action
The mechanism of action of DIEN involves the formation of complexes with metal ions, which can then undergo various chemical reactions. The bidentate nature of DIEN allows it to form stable complexes with metal ions, which can then be used as catalysts in various chemical reactions.
Biochemical and Physiological Effects:
DIEN has no known biochemical or physiological effects on living organisms. It is a chelating agent that is primarily used in various scientific research applications and has no known medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIEN in lab experiments is its ability to form stable complexes with metal ions, which can then be used as catalysts in various chemical reactions. Additionally, DIEN is relatively easy to synthesize and purify, making it a cost-effective ligand for various research studies. However, one of the limitations of using DIEN in lab experiments is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving DIEN, including the development of new catalysts for various chemical reactions, the synthesis of new metal complexes using DIEN, and the exploration of new applications for DIEN in material science. Additionally, there is potential for further research into the mechanism of action of DIEN and its complexes with metal ions, which could lead to new insights into the field of catalysis.
Méthodes De Synthèse
DIEN can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-inden-2-one with ethylenediamine in the presence of sodium borohydride. The reaction results in the formation of DIEN as a yellow solid, which can be purified using recrystallization techniques.
Propriétés
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-7-5-14(6-8-16)13-9-11-3-1-2-4-12(11)10-13/h1-4,13,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPCWPLRKNJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-dihydro-1H-inden-2-yl(2-hydroxyethyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)

![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)


![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)